Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate
Overview
Description
Scientific Research Applications
Sonogashira Coupling Reactions
The compound is valuable in Sonogashira cross-coupling reactions. By reacting it with terminal alkynes (e.g., aryl or alkyl alkynes), researchers can form carbon-carbon bonds efficiently. This method is widely used for constructing conjugated systems, natural products, and pharmaceutical intermediates .
Ester Synthesis
Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate is an essential precursor for ester synthesis. When combined with carboxylic acids, it forms esters (RCOOR’) through esterification reactions. Esters have applications in perfumery, flavoring, and as solvents .
Polymerization Kinetics
In polymer science, Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate plays a role in studying polymerization kinetics. Researchers investigate its reactivity and molecular weight evolution during polymerization processes .
Phase-Transfer Catalysis
The compound is involved in phase-transfer catalysis during its synthesis. By using a combination of toluene and 50% sodium hydroxide, researchers can efficiently alkylate methyl indole-5-carboxylate to obtain the desired product .
properties
IUPAC Name |
methyl 2-methyl-3-(prop-2-enylamino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-4-5-9-6-7(2)8(10)11-3/h4,7,9H,1,5-6H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKOUNJSMIBQSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC=C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235638 | |
Record name | Methyl 2-methyl-3-(2-propen-1-ylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801235638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-3-[(prop-2-en-1-yl)amino]propanoate | |
CAS RN |
20785-47-1 | |
Record name | Methyl 2-methyl-3-(2-propen-1-ylamino)propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20785-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methyl-3-(2-propen-1-ylamino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801235638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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